1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(3-(trifluoromethyl)phenyl)ethanone
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Description
1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(3-(trifluoromethyl)phenyl)ethanone is a useful research compound. Its molecular formula is C14H14F3NO3S and its molecular weight is 333.33. The purity is usually 95%.
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Scientific Research Applications
Applications in Photochemical Synthesis
The study by Jirásek et al. (2017) explores the use of flavin-mediated visible-light photocycloaddition for the synthesis of phenyl- and diphenyl-3-azabicyclo[3.2.0]heptanes and their derivatives, demonstrating the compound's relevance in synthesizing bicyclic quaternary ammonium salts with potential biological activity (Jirásek et al., 2017).
Advanced Building Blocks for Drug Discovery
Druzhenko et al. (2018) highlighted the use of intramolecular photochemical [2+2]-cyclization of acetophenone enamides to generate 2-azabicyclo[3.2.0]heptanes, serving as advanced building blocks for drug discovery, including the synthesis of a conformationally restricted analogue of proline, 2,3-ethanoproline (Druzhenko et al., 2018).
Synthesis of Carbapenams from Pyrrole
Gilchrist et al. (1997) demonstrated the synthesis of azabicyclo[3.2.0]heptan-7-ones (carbapenams) from pyrrole, outlining a general approach that includes substitution, catalytic hydrogenation, and cyclisation steps (Gilchrist et al., 1997).
Pharmacological Study of Schiff Base Derived from Amoxicillin
Al-Masoudi et al. (2015) explored the synthesis and pharmacological study of a novel Schiff base derived from amoxicillin, demonstrating its antibacterial and fungicidal activity, showcasing the compound's potential in antimicrobial applications (Al-Masoudi et al., 2015).
Aza-Diels-Alder Reactions in Aqueous Solution
Waldmann and Braun (1991) discussed the synthesis of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates by Aza-Diels-Alder reactions, revealing the compound's utility in creating chiral spiro ammonium salts (Waldmann & Braun, 1991).
Properties
IUPAC Name |
1-(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-[3-(trifluoromethyl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO3S/c15-14(16,17)10-3-1-2-9(4-10)5-13(19)18-7-12-6-11(18)8-22(12,20)21/h1-4,11-12H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXUJBUNQDMBOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2(=O)=O)C(=O)CC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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